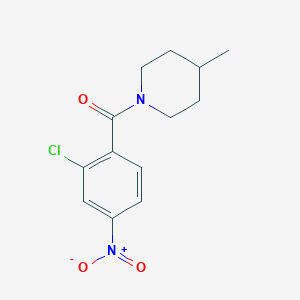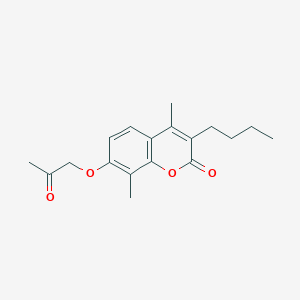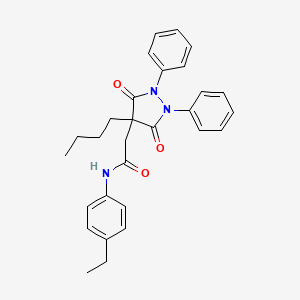
N,2-bis(2-methoxyphenyl)-4,6-dinitro-2H-indazol-3-amine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2-bis(2-methoxyphenyl)-4,6-dinitro-2H-indazol-3-amine 1-oxide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes methoxyphenyl groups, dinitro substitutions, and an indazole core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-bis(2-methoxyphenyl)-4,6-dinitro-2H-indazol-3-amine 1-oxide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Indazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the indazole ring.
Introduction of Methoxyphenyl Groups: Methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions, often using methoxybenzene derivatives and suitable catalysts.
Nitration: The dinitro groups are introduced via nitration reactions, typically using a mixture of concentrated nitric and sulfuric acids.
Oxidation: The final step involves the oxidation of the amine group to form the 1-oxide, which can be achieved using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,2-bis(2-methoxyphenyl)-4,6-dinitro-2H-indazol-3-amine 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxyphenyl groups and the indazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of higher oxidation state products.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N,2-bis(2-methoxyphenyl)-4,6-dinitro-2H-indazol-3-amine 1-oxide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N,2-bis(2-methoxyphenyl)-4,6-dinitro-2H-indazol-3-amine 1-oxide involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in the modulation of enzyme activity, disruption of cellular processes, and induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N,2-bis(2-methoxyphenyl)-4,6-dinitro-2H-indazole: Lacks the 1-oxide group but shares similar structural features.
2-methoxyphenyl-4,6-dinitro-2H-indazole: Contains only one methoxyphenyl group.
4,6-dinitro-2H-indazole: Simplified structure with only the dinitro and indazole core.
Uniqueness
N,2-bis(2-methoxyphenyl)-4,6-dinitro-2H-indazol-3-amine 1-oxide is unique due to the presence of both methoxyphenyl groups and the 1-oxide functionality. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C21H17N5O7 |
|---|---|
Molecular Weight |
451.4 g/mol |
IUPAC Name |
1-hydroxy-N,2-bis(2-methoxyphenyl)-4,6-dinitroindazol-3-imine |
InChI |
InChI=1S/C21H17N5O7/c1-32-18-9-5-3-7-14(18)22-21-20-16(11-13(25(28)29)12-17(20)26(30)31)24(27)23(21)15-8-4-6-10-19(15)33-2/h3-12,27H,1-2H3 |
InChI Key |
XOVAKOGTESODNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N=C2C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])N(N2C4=CC=CC=C4OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-dimethylphenoxy)-N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B11522512.png)
![4-[5-(2-Nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B11522513.png)
![6-[4-(Trifluoromethoxy)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B11522516.png)

![(7E)-2-[(4-chlorobenzyl)sulfanyl]-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11522531.png)
![N-[(2Z)-4-(biphenyl-4-yl)-3-(2-methylpropyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline](/img/structure/B11522539.png)
![ethyl 6-bromo-5-methoxy-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B11522547.png)
![4-bromo-N-[2-({2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11522554.png)
![2,2-dibromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B11522555.png)
![2-chloro-5-(5-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11522561.png)



![2-{[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11522577.png)
